![molecular formula C13H20N2OS B5510469 (3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol](/img/structure/B5510469.png)
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep chemical reactions aiming at introducing various functional groups such as thiazole and piperidine into the cyclobutyl core. For instance, analogues within the cyclobutyl-piperidine framework have been designed and synthesized as H3 receptor antagonists, utilizing approaches that may include alkoxylation, sulfonation, and the formation of spiro structures through cycloaddition reactions (Becknell et al., 2012). These methods potentially offer insights into the synthesis of "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol" by illustrating how specific substituents can be introduced to the cyclobutyl and piperidine backbone.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
The synthesis of thiazolopyridine and thiazolopyridine derivatives, which share structural similarities with the compound of interest, has been extensively studied. These compounds have been synthesized through condensation and cyclocondensation reactions, demonstrating the versatility of thiazole-containing compounds in creating novel heterocyclic systems. Such synthetic approaches have yielded a variety of compounds with potential biological activities, showcasing the chemical utility of the core structure similar to "(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol" (Lamphon et al., 2004).
Antimicrobial Activity
Several studies have focused on the antimicrobial properties of thiazolopyridine derivatives. Compounds synthesized from thiazolopyridines have been evaluated for their in vitro antimicrobial activity, revealing that some derivatives exhibit significant action against various microbial strains. This highlights the potential of such compounds in developing new antimicrobial agents (El-Hag Ali et al., 2005).
Anti-arrhythmic and Antimycobacterial Activities
Compounds derived from piperidine-based structures have shown significant anti-arrhythmic activity, suggesting their potential in treating cardiac arrhythmias. This illustrates the therapeutic potential of piperidine derivatives in cardiovascular diseases (Abdel‐Aziz et al., 2009). Additionally, spiro-piperidin-4-ones have demonstrated promising antimycobacterial activity, particularly against Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents for tuberculosis (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
(3R,4R)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2OS/c1-10-9-15(12-14-6-8-17-12)7-5-13(10,16)11-3-2-4-11/h6,8,10-11,16H,2-5,7,9H2,1H3/t10-,13+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEDZMZCDYCWHI-MFKMUULPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C2CCC2)O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C2CCC2)O)C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4R*)-4-cyclobutyl-3-methyl-1-(1,3-thiazol-2-yl)piperidin-4-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.